molecular formula C18H22N4O B2993639 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine CAS No. 339019-29-3

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine

Cat. No.: B2993639
CAS No.: 339019-29-3
M. Wt: 310.401
InChI Key: LTTRJKSURXKSCB-UHFFFAOYSA-N
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Description

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine ring, which is further substituted with a phenyl group and a pyrrolidinyl group. This compound is of significant interest in the fields of medicinal chemistry and drug discovery due to its potential biological activities and structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine typically involves multi-step organic reactions. One common approach is the construction of the pyrimidine ring followed by the introduction of the phenyl and pyrrolidinyl substituents. The final step involves the attachment of the morpholine ring. Key reagents and conditions include:

    Pyrimidine ring formation: This can be achieved through cyclization reactions involving appropriate precursors.

    Phenyl and pyrrolidinyl substitution: These groups can be introduced via nucleophilic substitution reactions.

    Morpholine attachment: This step often involves nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halides or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Pyrrolidinyl)piperidine: A structurally related compound with similar biological activities.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring that exhibit a range of biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring that are widely studied for their medicinal properties.

Uniqueness

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

4-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-2-6-15(7-3-1)18-19-16(21-8-4-5-9-21)14-17(20-18)22-10-12-23-13-11-22/h1-3,6-7,14H,4-5,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTRJKSURXKSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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